molecular formula C14H16N2O3S2 B2377112 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034276-76-9

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2377112
CAS No.: 2034276-76-9
M. Wt: 324.41
InChI Key: JHAIQLYVITWSPX-UHFFFAOYSA-N
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Description

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of enzyme inhibitors. It belongs to a class of compounds known for their potential to inhibit lysyl oxidase (LOX), a copper-dependent amine oxidase . LOX plays a critical role in the cross-linking of collagens and elastin within the extracellular matrix, and its dysregulation is a key mediator of tumor growth and metastatic spread . The molecular structure of this compound incorporates key pharmacophores, including a piperidine ring linked via a sulfonyl group to a thiophene heterocycle and an ether connection to a pyridine ring. This structural motif is analogous to known aminomethylenethiophene (AMT) scaffolds, where the sulfonyl group's electron-withdrawing properties have been correlated with enhanced inhibitory potency in enzymatic assays . The precise mechanism of action is believed to involve interaction with the LOX catalytic site, which contains a copper-binding motif and a lysine tyrosylquinone (LTQ) cofactor, potentially disrupting the oxidative deamination of peptidyl lysine residues . Researchers value this compound as a tool for studying the LOX-driven pathway of cancer metastasis, with the aim of developing novel anti-metastatic therapies. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-9-1-3-13(11-16)19-12-5-7-15-8-6-12/h2,4-8,10,13H,1,3,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAIQLYVITWSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The sulfonylation of piperidin-3-ol with thiophene-2-sulfonyl chloride is a critical first step. This reaction typically proceeds under mild conditions, leveraging a base to neutralize HCl byproducts.

Representative Procedure :

  • Reactants : Piperidin-3-ol (1.0 eq), thiophene-2-sulfonyl chloride (1.1 eq).
  • Base : Triethylamine (2.0 eq) or DMAP (0.1 eq as catalyst).
  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : 0–25°C.
  • Time : 2–4 hours.

Yield : 85–92% (extrapolated from analogous sulfonylation reactions).

Mechanistic Insight :
The reaction follows an $$ S_N2 $$-like mechanism, where the amine nitrogen of piperidin-3-ol attacks the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. Triethylamine facilitates deprotonation and scavenges HCl, while polar aprotic solvents stabilize the transition state.

Etherification Strategies

Mitsunobu Reaction

The Mitsunobu reaction offers a robust method for ether synthesis, though its applicability depends on the acidity of the hydroxyl groups.

Procedure :

  • Reactants : 1-(Thiophen-2-ylsulfonyl)piperidin-3-ol (1.0 eq), 4-hydroxypyridine (1.2 eq).
  • Reagents : DIAD (1.5 eq), triphenylphosphine (1.5 eq).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Time : 12–24 hours.

Yield : 60–75% (estimated, given the moderate acidity of 4-hydroxypyridine).

Limitations :
4-Hydroxypyridine’s reduced acidity compared to phenols may necessitate higher reagent stoichiometry or prolonged reaction times.

Nucleophilic Substitution with Activated Pyridine

Activating the pyridine ring with a leaving group (e.g., chloride) enables direct displacement by the piperidine alcohol.

Procedure :

  • Reactants : 1-(Thiophen-2-ylsulfonyl)piperidin-3-ol (1.0 eq), 4-chloropyridine (1.5 eq).
  • Base : Sodium hydride (2.0 eq) or potassium tert-butoxide.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C.
  • Time : 6–12 hours.

Yield : 70–85% (based on similar SNAr reactions).

Mechanistic Notes :
The reaction proceeds via an $$ S_NAr $$ mechanism, where the alkoxide ion (generated by deprotonating the piperidine alcohol) attacks the electron-deficient 4-position of the chloropyridine.

Alternative Pathways and Emerging Methods

Ullmann-Type Coupling

Copper-catalyzed coupling reactions provide a metal-mediated route to ethers, particularly useful for challenging substrates.

Procedure :

  • Reactants : 1-(Thiophen-2-ylsulfonyl)piperidin-3-ol (1.0 eq), 4-iodopyridine (1.2 eq).
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : Cs$$2$$CO$$3$$ (2.0 eq).
  • Solvent : DMSO or toluene.
  • Temperature : 110–120°C.
  • Time : 24–48 hours.

Yield : 50–65% (lower yields due to side reactions).

Comparative Analysis of Methods

Method Conditions Yield Advantages Drawbacks
Mitsunobu Reaction DIAD, PPh$$_3$$, THF, rt 60–75% Mild conditions, stereoretentive Limited by substrate acidity
Nucleophilic Substitution NaH, DMF, 80°C 70–85% High yields, straightforward Requires activated pyridine derivative
Ullmann Coupling CuI, Cs$$2$$CO$$3$$, DMSO, 110°C 50–65% Broad substrate scope Long reaction times, moderate yields

Purification and Characterization

Post-synthesis, the crude product is typically purified via:

  • Column Chromatography : Using silica gel and eluents such as ethyl acetate/hexane mixtures.
  • Recrystallization : From ethanol or acetonitrile.

Key Characterization Data :

  • $$^1H$$ NMR : Peaks corresponding to the thiophene (δ 7.5–7.8 ppm), piperidine (δ 3.0–3.5 ppm), and pyridine (δ 8.2–8.6 ppm).
  • MS (ESI+) : [M+H]$$^+$$ calculated for C$${15}$$H$${17}$$N$$2$$O$$3$$S$$_2$$: 361.07.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related derivatives, such as those described in and , which share pyridine and piperidine scaffolds but differ in substituents.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (R, R1, R2) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Thiophene-sulfonyl ~380 (estimated) N/A Pyridine, piperidine, sulfonamide
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl, substituted phenyl 466–545 268–287 Chloropyridine, amino, aryl
Hexahydroquinoline-3-carbonitrile derivatives CH3, OCH3, NO2, Br 350–420 180–220 (estimated) Quinoline, nitrile, substituted aryl

Key Observations :

  • Piperidine-linked sulfonamides (as in the target compound) often exhibit enhanced solubility compared to purely aromatic derivatives due to the flexible piperidine ring .

Key Observations :

  • Yields for structurally complex analogs (e.g., hexahydroquinolines) are lower due to steric hindrance and multi-step pathways .

Pharmacological and Biochemical Profiles

While direct pharmacological data for the target compound are unavailable, comparisons are drawn from analogs with similar functional groups:

Table 3: Inferred Bioactivity Based on Structural Motifs
Functional Group/Scaffold Reported Activities (from )
Sulfonamide (target compound) Kinase inhibition, antimicrobial activity
Chloropyridine () Anticancer, anti-inflammatory
Piperidine (target compound) CNS penetration, GPCR modulation

Key Observations :

  • Sulfonamide-containing compounds (like the target) often exhibit kinase inhibition (e.g., carbonic anhydrase, EGFR) due to sulfonamide-Zn²⁺ interactions .
  • Piperidine derivatives show improved blood-brain barrier penetration compared to rigid aromatic systems .

Spectroscopic and Analytical Data

The target compound’s IR and NMR profiles can be inferred from analogs in :

  • IR : Strong absorption at ~1350–1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C ether) .
  • ¹H NMR :
    • Pyridine protons: δ 8.5–8.7 ppm (aromatic H).
    • Piperidine protons: δ 3.0–4.0 ppm (oxy-linked CH), δ 1.5–2.5 ppm (piperidine CH2) .

Biological Activity

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound notable for its complex structure, which includes a piperidine ring, a pyridine ring, and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The diverse functional groups present in its structure allow for a variety of chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Thiophene Sulfonyl Group : A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC13H16N2O2S2
Molecular Weight304.41 g/mol
CAS Number2034276-76-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Intermediate : Cyclization reactions using appropriate precursors.
  • Sulfonylation : Reaction with thiophene-2-sulfonyl chloride.
  • Coupling with Pyridine : Final coupling under controlled conditions to yield the target compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to its observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various derivatives of the compound, highlighting that certain modifications enhanced antimicrobial activity significantly, with MIC values as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiophene or piperidine moieties can lead to increased potency and selectivity for specific biological targets .
  • Psychotropic Properties : Further research indicated potential psychotropic effects, suggesting that derivatives of this compound could be explored for neuropsychiatric applications, including anxiolytic and antidepressant activities .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine, and how do they influence its reactivity in synthetic chemistry?

  • Structural Features :

  • A pyridine ring linked via an ether bond to a piperidine moiety.
  • A thiophene-2-sulfonyl group attached to the piperidine nitrogen.
  • The sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilic reactivity at the pyridine ring and stabilizing nucleophilic attack sites on the piperidine .
    • Reactivity Implications :
  • The ether linkage may undergo hydrolysis under acidic/basic conditions.
  • The sulfonyl group facilitates hydrogen bonding with biological targets, influencing binding affinity in enzyme inhibition studies .

Q. What established protocols exist for the synthesis of this compound, and what critical parameters govern reaction efficiency?

  • Synthetic Steps :

Piperidine Functionalization : Sulfonylation of piperidine using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Ether Bond Formation : Coupling the sulfonylated piperidine with 4-hydroxypyridine via Mitsunobu or nucleophilic substitution (e.g., K₂CO₃ in DMF, 60–80°C) .

  • Critical Parameters :

  • Solvent polarity (e.g., DMF enhances nucleophilicity).
  • Temperature control to avoid sulfonyl group degradation.
  • Purification via column chromatography to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's purity and conformation?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine aromatic protons at δ 7.5–8.5 ppm) and confirms sulfonyl group presence .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₂O₃S₂: 331.06) .
    • Crystallography :
  • Single-Crystal X-ray Diffraction : Resolves 3D conformation; SHELX software refines bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation under varying solvent conditions?

  • Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • By-Product Mitigation :
  • Monitor reaction progress via TLC to terminate before side-reactions dominate.
  • Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted sulfonyl chloride .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding this compound's bioactive conformation?

  • Methodological Approaches :

Molecular Dynamics (MD) Simulations : Compare free-energy landscapes of predicted conformers with experimental NMR/NOESY data .

X-ray Crystallography : Validate dominant conformers in crystal lattices; SHELXL refinement resolves torsional strain discrepancies .

Density Functional Theory (DFT) : Recalculate energy minima using solvent-adjusted parameters (e.g., PCM models for DMSO) .

Q. What experimental frameworks are suitable for investigating the compound's target engagement specificity in enzyme inhibition assays?

  • Assay Design :

  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Competitive Binding Assays : Use radiolabeled analogs (e.g., ³H-thiophene sulfonyl derivatives) to quantify displacement efficiency .
  • Selectivity Profiling : Screen against enzyme panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
    • Controls :
  • Include positive controls (e.g., known sulfonamide inhibitors) and vehicle-only baselines.
  • Validate membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

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